![molecular formula C16H28N4O2 B7450256 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7450256.png)
2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide, also known as CYM-51010, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide acts as a positive allosteric modulator of the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling, cell survival, and neurotransmitter release. By modulating the activity of the sigma-1 receptor, 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide can exert its neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide can increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide can also reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Additionally, 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide can reduce the activation of microglia, the immune cells of the central nervous system that are involved in neuroinflammation.
Advantages and Limitations for Lab Experiments
2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It also has a high affinity for the sigma-1 receptor, making it a potent modulator of its activity. However, one limitation of 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as an analgesic for chronic pain. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide.
Synthesis Methods
The synthesis of 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide involves the reaction of 2-cyclooctyl-2-hydroxyacetic acid with 2-(azidomethyl)-2-propan-2-yl-1,2,4-triazole followed by reduction with triphenylphosphine. The final product is obtained through the reaction of the resulting intermediate with N-methylmorpholine.
Scientific Research Applications
2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit neuroprotective, anti-inflammatory, and antinociceptive effects. Studies have also shown that 2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide can reduce the severity of traumatic brain injury, ischemic stroke, and neuropathic pain.
properties
IUPAC Name |
2-cyclooctyl-2-hydroxy-N-[(2-propan-2-yl-1,2,4-triazol-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N4O2/c1-12(2)20-14(18-11-19-20)10-17-16(22)15(21)13-8-6-4-3-5-7-9-13/h11-13,15,21H,3-10H2,1-2H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHQCZKFOTAIJOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)CNC(=O)C(C2CCCCCCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.